(4-Acetamido-3-aminophenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 401117 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic benefits.
Vorbereitungsmethoden
The synthesis of NSC 401117 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These reactions are employed to introduce or modify functional groups.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial production methods for NSC 401117 may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and pH are meticulously monitored.
Analyse Chemischer Reaktionen
NSC 401117 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
NSC 401117 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of other compounds and materials.
Wirkmechanismus
The mechanism of action of NSC 401117 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These pathways can lead to changes in cell function, such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
NSC 401117 can be compared to other compounds with similar structures or functions. Some similar compounds include:
NSC 401118: Shares a similar core structure but differs in functional groups.
NSC 401119: Has a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of NSC 401117 lies in its specific interactions with molecular targets and its potential therapeutic applications, which may differ from those of similar compounds.
Eigenschaften
CAS-Nummer |
7474-93-3 |
---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(4-acetamido-3-aminophenyl) acetate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-10-4-3-8(5-9(10)11)15-7(2)14/h3-5H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
QGBGOSSOLJEGND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.